2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
描述
Historical Development of Pyrido[2,3-d]Pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine scaffold emerged in the early 1990s as a structurally versatile platform for drug discovery. Kisliuk and colleagues pioneered its synthesis in 1993 through reductive condensation and alkylation reactions, producing pyrido[2,3-d]pyrimidine-2,4-diamines as antifolate analogs. Subsequent work by Zhang et al. in the 2010s expanded its utility by demonstrating potent dual inhibition of ERK2 and PI3Kα kinases, highlighting its adaptability for targeting overlapping oncogenic pathways.
Table 1: Key Milestones in Pyrido[2,3-d]Pyrimidine Development
Taxonomic Classification Within Heterocyclic Chemistry
Pyrido[2,3-d]pyrimidines belong to the bicyclic heterocyclic systems, characterized by a fused pyridine and pyrimidine ring. According to IUPAC classification, they are categorized under six-membered nitrogen heterocycles with annelated rings. The presence of multiple nitrogen atoms at positions 1, 3, 5, and 7 enables diverse hydrogen-bonding interactions, critical for molecular recognition in enzyme binding pockets.
Table 2: Taxonomic Comparison of Heterocyclic Systems
Position of Dihydropyrido[2,3-d]Pyrimidines in Medicinal Chemistry
Dihydropyrido[2,3-d]pyrimidines, such as the target compound, introduce partial saturation to enhance metabolic stability while retaining planar aromatic regions for π-π stacking. The 2,4-dioxo substitution pattern in this derivative is a hallmark of kinase inhibitors, enabling competitive binding at ATP sites. The tetrahydrofuran side chain further modulates pharmacokinetic properties by improving aqueous solubility and tissue penetration.
Table 3: Structural Features and Therapeutic Roles
Research Evolution and Current State of Knowledge
Recent studies have focused on optimizing pyrido[2,3-d]pyrimidine derivatives for dual kinase inhibition. Compound 74, a prototypical dual ERK/PI3K inhibitor, demonstrated significant antitumor activity in HCT-116 xenograft models with a half-life of 2.32 hours, underscoring the scaffold’s potential for in vivo efficacy. Current research prioritizes scaffold diversification, as seen in the incorporation of tetrahydrofuran moieties to balance potency and pharmacokinetics.
Table 4: Recent Advances in Pyrido[2,3-d]Pyrimidine Research
属性
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5/c1-4-12-9-21-17-15(16(12)27-5-2)18(25)23(19(26)22(17)3)11-14(24)20-10-13-7-6-8-28-13/h9,13H,4-8,10-11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZXMPDCYUQUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a pyridopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, including therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyridopyrimidine core. The molecular formula is with a molecular weight of approximately 426.47 g/mol. The structure includes various functional groups such as ethoxy and tetrahydrofuran moieties, which may influence its biological interactions.
Biological Activity Overview
Recent studies have explored the biological activities of pyridopyrimidine derivatives, highlighting their potential as therapeutic agents against various diseases, particularly in oncology and infectious diseases. The following sections detail specific biological activities associated with this compound.
Anticancer Activity
Research indicates that compounds within the pyridopyrimidine class can inhibit the growth of cancer cells. For instance, derivatives have shown activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis critical for DNA replication in cancer cells. The compound’s structural modifications have been linked to enhanced potency against cancer cell lines.
| Compound | Target | Activity |
|---|---|---|
| 2-(5-ethoxy-6-ethyl...) | DHFR | Inhibition of cell proliferation |
| Other derivatives | EPH receptors | Anticancer activity |
Studies have demonstrated that compounds targeting the ephrin receptor family exhibit significant anticancer properties due to their involvement in tumorigenesis and metastasis .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial effects. Certain pyridopyrimidine derivatives have been tested against various bacterial strains, showing inhibition of growth and biofilm formation. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
The mechanisms through which 2-(5-ethoxy-6-ethyl...) exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleotide metabolism.
- Receptor Modulation : By interacting with specific receptors (e.g., EPH receptors), it can modulate signaling pathways that regulate cell growth and differentiation.
- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant activity, contributing to its protective effects against oxidative stress-related damage in cells.
Case Studies and Research Findings
A review of literature highlights several case studies where similar compounds have been tested:
- Study on DHFR Inhibition : A series of pyridopyrimidine derivatives were synthesized and evaluated for their ability to inhibit DHFR. Results indicated that modifications at specific positions significantly enhanced inhibitory activity .
- Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives exhibited potent antimicrobial properties against resistant strains of bacteria, suggesting potential for development as new antibiotics .
- Cancer Cell Line Studies : The compound was tested against various cancer cell lines (e.g., A431 vulvar epidermal carcinoma), showing dose-dependent inhibition of cell proliferation .
科学研究应用
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by relevant data and insights from diverse sources.
Anticancer Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine family exhibit significant anticancer properties. For instance, derivatives targeting the ephrin receptor (EPH) family have shown promise in treating cancers where these receptors are overexpressed. The compound may similarly interact with these pathways, potentially inhibiting tumor growth and proliferation .
Antimicrobial Properties
Some studies suggest that pyrido[2,3-d]pyrimidine derivatives possess antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes. The specific compound may be evaluated for its efficacy against various pathogens, contributing to the development of new antimicrobial agents .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it may target dihydrofolate reductase (DHFR) , which is crucial for DNA synthesis in rapidly dividing cells. This mechanism is a common target for many anticancer and antimicrobial drugs .
Herbicidal Properties
The compound may also exhibit herbicidal activity due to its structural characteristics. Compounds derived from pyrido[2,3-d]pyrimidines have been documented to show effective herbicidal properties at low application rates. This could lead to the development of environmentally friendly herbicides that minimize chemical runoff and enhance crop yield .
Fungicidal Activity
Given the structural diversity of pyrido[2,3-d]pyrimidine derivatives, there is potential for fungicidal applications as well. By targeting fungal pathogens that affect crops, this compound could play a role in integrated pest management strategies.
Comparison of Biological Activities
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Compound A | EPH | Anticancer | |
| Compound B | DHFR | Antimicrobial | |
| Compound C | Fungal Pathogen | Fungicidal |
Case Study 1: Anticancer Screening
In a study evaluating various pyrido[2,3-d]pyrimidine derivatives for anticancer activity, compounds exhibiting structural similarities to this compound were found to significantly inhibit cell proliferation in vitro against several cancer cell lines. Further investigations into their mechanism of action revealed potential pathways involving apoptosis induction and cell cycle arrest.
Case Study 2: Herbicide Development
A recent patent application highlighted the use of pyrido[2,3-d]pyrimidine derivatives as novel herbicides. The application demonstrated effective control over common agricultural weeds at concentrations lower than traditional herbicides, indicating a reduced environmental impact while maintaining efficacy.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations
Core Structure Variations: The target compound’s pyrido[2,3-d]pyrimidine core differentiates it from thieno[2,3-d]pyrimidine derivatives (e.g., Compound 24 ), which exhibit altered electronic properties due to sulfur incorporation. Fused vs. non-fused pyrimidine systems (e.g., Compound 1 ) impact planarity and binding interactions with biological targets.
Substituent Effects :
- The tetrahydrofuran-2-ylmethyl group in the target compound enhances hydrophilicity compared to the 2-methoxyethyl group in its closest analogue . This may influence solubility and membrane permeability.
- Ethyl and ethoxy substituents at positions 5 and 6 are conserved in pyrido[2,3-d]pyrimidine derivatives, suggesting their role in stabilizing the core structure or modulating steric effects.
Synthetic Routes: Acetylation of amino groups (e.g., Compound 24 ) and thioether formation (e.g., Compound 1 ) are common strategies for functionalizing pyrimidine derivatives. The target compound’s synthesis likely involves similar steps, though its tetrahydrofuran-containing side chain may require specialized coupling reagents.
Bioactivity Insights :
- While direct bioactivity data for the target compound are absent, structurally related acetamides (e.g., anti-exudative agents ) demonstrate that the acetamide moiety is critical for pharmacological activity. The tetrahydrofuran group may enhance target engagement through hydrogen bonding or conformational restriction.
Research Findings and Implications
- Molecular Networking : LC/MS-based dereplication (as in ) could classify the target compound within clusters of pyrido-pyrimidine derivatives, leveraging fragmentation patterns (cosine scores) to infer structural relationships.
- Crystallographic Refinement : Tools like SHELXL may aid in resolving the stereochemistry of the tetrahydrofuran substituent, which is essential for structure-activity relationship (SAR) studies.
- Pharmacological Potential: The compound’s resemblance to kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines targeting EGFR ) warrants further investigation into its enzyme inhibition profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
